molecular formula C11H14BrNO B13065394 5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole

5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13065394
M. Wt: 256.14 g/mol
InChI Key: WMTVSTMZWBLZRZ-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the bromination of 7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole include other indole derivatives such as:

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

5-bromo-7-methoxy-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H14BrNO/c1-11(2)6-13-10-8(11)4-7(12)5-9(10)14-3/h4-5,13H,6H2,1-3H3

InChI Key

WMTVSTMZWBLZRZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C(C=C2OC)Br)C

Origin of Product

United States

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